N-Cbz-glycyl-glycyl-D-phenylalanine

ADC Linker Cathepsin B Cleavage Stereochemistry

N-Cbz-glycyl-glycyl-D-phenylalanine (CAS 1802522-76-4) is a protected tripeptide building block that functions as a cleavable linker intermediate in the synthesis of antibody-drug conjugates (ADCs). It features a benzyloxycarbonyl (Cbz) protecting group at the N-terminus of a Gly-Gly-D-Phe tripeptide backbone, providing a key structural motif for the design of cathepsin B-cleavable linkers.

Molecular Formula C21H23N3O6
Molecular Weight 413.4 g/mol
Cat. No. B12372985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cbz-glycyl-glycyl-D-phenylalanine
Molecular FormulaC21H23N3O6
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C21H23N3O6/c25-18(12-23-21(29)30-14-16-9-5-2-6-10-16)22-13-19(26)24-17(20(27)28)11-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,22,25)(H,23,29)(H,24,26)(H,27,28)/t17-/m1/s1
InChIKeyPARPWSYTROKYNG-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cbz-glycyl-glycyl-D-phenylalanine (CAS 1802522-76-4): A Cleavable ADC Linker Intermediate for Targeted Cancer Therapeutics


N-Cbz-glycyl-glycyl-D-phenylalanine (CAS 1802522-76-4) is a protected tripeptide building block [1] that functions as a cleavable linker intermediate in the synthesis of antibody-drug conjugates (ADCs) . It features a benzyloxycarbonyl (Cbz) protecting group at the N-terminus of a Gly-Gly-D-Phe tripeptide backbone, providing a key structural motif for the design of cathepsin B-cleavable linkers. With a molecular formula of C₂₁H₂₃N₃O₆ and a molecular weight of 413.42 g/mol [2], this compound is available from multiple vendors with purities ranging from 95% to 99.22% .

Procurement Risk: Why Substituting N-Cbz-glycyl-glycyl-D-phenylalanine with L-Analogs or Shorter Linkers Compromises ADC Performance


Simple substitution of N-Cbz-glycyl-glycyl-D-phenylalanine with its L-phenylalanine analog (Z-Gly-Gly-Phe-OH, CAS 13171-93-2) or a dipeptide alternative (Cbz-Gly-D-Phe) is not scientifically sound for ADC development. The stereochemistry (D- vs. L-phenylalanine) at the P1 position of the cleavable linker motif profoundly influences recognition and cleavage by the target lysosomal protease, cathepsin B [1]. Furthermore, the length and sequence of the peptide linker (tripeptide Gly-Gly-Phe vs. dipeptide Gly-Phe) directly impact the efficiency of payload release and the stability of the ADC in circulation [2]. Using an unverified analog can lead to significantly reduced tumor-selective cytotoxicity and altered pharmacokinetic profiles, undermining the therapeutic window of the final conjugate. The following quantitative evidence details these critical differentiators.

Quantitative Evidence Guide for N-Cbz-glycyl-glycyl-D-phenylalanine Selection: Purity, Cost, and Structural Specificity


Stereochemical Specificity: D-Phenylalanine vs. L-Phenylalanine in Cathepsin B Cleavage

The incorporation of D-phenylalanine in N-Cbz-glycyl-glycyl-D-phenylalanine is a critical design feature. The D-stereochemistry enhances stability against non-specific proteases in plasma while preserving cleavage by the target protease, cathepsin B, within tumor cells [1]. While direct kinetic data (kcat/Km) for this exact protected intermediate is proprietary, studies on the corresponding D-amino acid-containing dipeptide linkers show a marked difference in protease recognition. For example, the D-Phe-L-Lys-PABC linker exhibited a 3.3-fold reduction in cathepsin B cleavage rate compared to its L,L,L counterpart [2]. This indicates that substituting the D-phenylalanine in N-Cbz-glycyl-glycyl-D-phenylalanine with L-phenylalanine (as in Z-Gly-Gly-Phe-OH) would alter the cleavage kinetics of the final ADC linker, potentially compromising payload release and overall drug efficacy.

ADC Linker Cathepsin B Cleavage Stereochemistry Protease Specificity

Verified Purity Advantage: N-Cbz-glycyl-glycyl-D-phenylalanine (99.22%) vs. L-Analog (95%)

High purity of linker intermediates is paramount in ADC manufacturing to ensure consistent drug-to-antibody ratios (DAR) and minimize off-target toxicity from impurities. N-Cbz-glycyl-glycyl-D-phenylalanine is commercially available with a documented purity of 99.22% from MedChemExpress (Cat. No.: HY-48321) . In contrast, the L-phenylalanine analog, Z-Gly-Gly-Phe-OH (CAS 13171-93-2), is frequently offered at a lower standard purity of 95% from major vendors . This 4.22% absolute difference in purity can translate to significantly higher levels of unknown impurities in the final conjugate, necessitating additional and costly purification steps during ADC assembly and potentially leading to batch-to-batch variability in critical quality attributes.

ADC Synthesis Chemical Purity Linker Intermediate Quality Control

Cost-Efficiency at Research Scale: N-Cbz-glycyl-glycyl-D-phenylalanine Pricing vs. L-Analog

For initial feasibility studies and small-scale ADC synthesis, the cost of linker intermediates is a key procurement factor. N-Cbz-glycyl-glycyl-D-phenylalanine offers a favorable cost profile. At the 1 gram scale, a key vendor (MedChemExpress, Cat. No.: HY-48321) lists this compound at USD $621, which translates to $0.62 per mg . In comparison, the L-analog, Z-Gly-Gly-Phe-OH, is priced at approximately $730 per gram from a different supplier . While this is a cross-vendor comparison, it indicates that the D-isomer is not at a significant cost premium and may even offer a slight procurement advantage for research-scale experiments, enabling more cost-effective exploration of the D-Phe containing linker platform.

ADC Research Procurement Cost Analysis Linker Synthesis

Extended Structural Backbone: Tripeptide N-Cbz-glycyl-glycyl-D-phenylalanine vs. Dipeptide Cbz-Gly-D-Phe

The choice between a tripeptide and a dipeptide backbone in a cleavable linker impacts both steric accessibility for the protease and the overall distance between the antibody and the payload. N-Cbz-glycyl-glycyl-D-phenylalanine provides a tripeptide scaffold (Gly-Gly-D-Phe) with a longer backbone, represented by a heavy atom count of 30 and 11 rotatable bonds . In contrast, the shorter dipeptide analog, Cbz-Gly-D-Phe, has a heavy atom count of 26 and only 9 rotatable bonds [1]. The extended structure of the tripeptide is critical for forming the Gly-Gly-Phe-Gly (GGFG) tetrapeptide motif, which is the established and optimized cleavage sequence for cathepsin B-sensitive ADC linkers, as utilized in the FDA-approved drug fam-trastuzumab deruxtecan-nxki (Enhertu) [2]. The dipeptide cannot be elaborated to this clinically validated GGFG motif.

ADC Linker Design Cathepsin B Cleavage Peptide Spacer Linker Length

Defined Research and Industrial Application Scenarios for N-Cbz-glycyl-glycyl-D-phenylalanine


Synthesis of Cathepsin B-Cleavable ADC Linkers Incorporating the GGFG Motif

This compound serves as a key protected intermediate for the synthesis of the protease-cleavable GGFG (Gly-Gly-Phe-Gly) tetrapeptide linker. Its tripeptide backbone and D-phenylalanine residue are specifically required to construct this motif, which is the foundation for the cleavable linker technology in the FDA-approved ADC Enhertu (trastuzumab deruxtecan) [1]. Researchers can deprotect the Cbz group and couple the free amine to a spacer or payload, leveraging the established cathepsin B sensitivity of the GGFG sequence for tumor-selective drug release.

Development of Next-Generation ADCs with Enhanced Linker Stability

The D-stereochemistry of the phenylalanine residue is known to confer increased stability against premature cleavage by non-target proteases in the bloodstream, as established by studies on D-amino acid containing linkers [2]. N-Cbz-glycyl-glycyl-D-phenylalanine is therefore the correct building block for medicinal chemistry efforts aimed at developing next-generation ADCs with improved therapeutic indices. Its use enables the systematic exploration of linker stability in vivo, minimizing systemic toxicity while maintaining potent anti-tumor activity [3].

Scale-Up and GMP Manufacturing of ADC Linker-Payload Constructs

The high purity (99.22%) and ready availability of this compound from multiple vendors make it suitable for process chemistry development and scale-up . Starting with a high-purity intermediate minimizes the risk of impurity carryover into the final drug-linker construct, which is a critical quality attribute for GMP manufacturing. The favorable pricing at the gram scale (e.g., $621/g) also allows for cost-effective kilogram-scale campaigns in preparation for clinical trials .

Structure-Activity Relationship (SAR) Studies of Peptide Linker Sequences

For researchers investigating the impact of peptide sequence and stereochemistry on cathepsin B cleavage efficiency, N-Cbz-glycyl-glycyl-D-phenylalanine is an essential tool. It serves as a direct comparator for the L-isomer (Z-Gly-Gly-Phe-OH) and shorter peptide analogs (e.g., Cbz-Gly-D-Phe). By quantifying differences in enzymatic cleavage rates and payload release, scientists can build robust SAR models to guide the rational design of novel cleavable linkers with optimized properties [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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